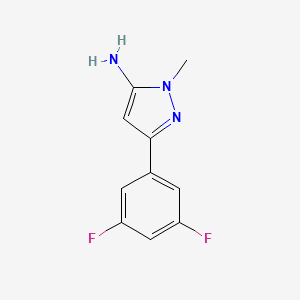

3-(3,5-difluorophenyl)-1-methyl-1H-pyrazol-5-amine

Description

3-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 3,5-difluorophenyl substituent at position 3 and a methyl group at position 1 of the pyrazole ring. Its molecular formula is C₁₀H₉F₂N₃ (MW: 209.20 g/mol), with SMILES notation CN1C(=CC(=N1)C2=CC(=CC(=C2)F)F)N . The 3,5-difluorophenyl group introduces electron-withdrawing effects, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs. This compound is utilized as a synthetic building block in medicinal chemistry, particularly for designing kinase inhibitors and bioactive heterocycles .

Propriétés

IUPAC Name |

5-(3,5-difluorophenyl)-2-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N3/c1-15-10(13)5-9(14-15)6-2-7(11)4-8(12)3-6/h2-5H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTRVVMIEWSJBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=CC(=C2)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201230523 | |

| Record name | 3-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201230523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019010-72-0 | |

| Record name | 3-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1019010-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201230523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-difluorophenyl)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone precursor is often 1,3-difluoroacetylacetone.

Substitution Reaction: The 3,5-difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of the pyrazole intermediate with 3,5-difluorobenzene under basic conditions.

Methylation: The final step involves the methylation of the pyrazole nitrogen using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.

Reduction: Reduction reactions can target the difluorophenyl group, potentially converting it to a mono-fluorinated or non-fluorinated phenyl group.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide are often employed in substitution reactions.

Major Products

Oxidation: Pyrazole N-oxides.

Reduction: Mono-fluorinated or non-fluorinated phenyl derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nature of the substituent introduced.

Applications De Recherche Scientifique

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Solubility | Variable |

| Appearance | Solid |

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, 3-(3,5-difluorophenyl)-1-methyl-1H-pyrazol-5-amine has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The compound's mechanism of action appears to involve the modulation of key signaling pathways involved in cancer progression.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases.

Antimicrobial Properties

Preliminary investigations suggest that this pyrazole derivative exhibits antimicrobial activity against a range of pathogens, making it a candidate for further development as an antibacterial or antifungal agent.

Drug Design and Development

The unique structure of This compound positions it as a valuable scaffold in drug design. Its ability to interact with various biological targets can be exploited to develop new therapeutic agents. Structure-activity relationship (SAR) studies are essential for optimizing its efficacy and selectivity.

Case Study: Anticancer Agent Development

A recent study focused on synthesizing analogs of This compound to enhance its anticancer properties. The researchers modified the pyrazole ring and evaluated the biological activity of these derivatives against human cancer cell lines. Results indicated that certain modifications significantly increased cytotoxicity, demonstrating the compound's potential as a lead in anticancer drug development.

Pesticide Development

Given its biological activity, there is potential for developing This compound as a novel pesticide. Its efficacy against plant pathogens could provide an alternative to conventional pesticides, contributing to sustainable agricultural practices.

Mécanisme D'action

The mechanism of action of 3-(3,5-difluorophenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological responses.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrazole Core

The pyrazole scaffold is highly modifiable, with substituents dictating physicochemical and biological properties. Below is a comparative analysis with key analogs:

1-(4-Fluorophenyl)-5-p-tolyl-1H-pyrazole-3-carboxamide (6b)

- Structure : Features a 4-fluorophenyl group at position 1 and a p-tolyl group at position 5.

- Molecular Formula : C₃₀H₃₂FN₃O₂ (MW: 485.24 g/mol).

- Biological studies highlight moderate kinase inhibition .

N-(3,5-Di-tert-butyl-4-hydroxyphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (4h)

- Structure: Contains a p-fluorophenyl group at position 5 and a di-tert-butylphenol moiety.

- Molecular Formula : C₂₈H₃₁FN₄O₄S (MW: 566.25 g/mol).

- Key Differences : The sulfonamide and di-tert-butyl groups enhance solubility but reduce CNS penetration. Demonstrated anti-inflammatory activity in preclinical models .

HIFNH (N-[(2-Amino-5-methyl-1H-imidazol-4-yl)methyl]-3,5-difluorobenzamide)

- Structure : Shares the 3,5-difluorophenyl group but replaces the pyrazole core with an imidazole ring.

- Molecular Formula : C₁₃H₁₂F₂N₄O (MW: 294.26 g/mol).

- Key Differences : The imidazole ring increases basicity, altering binding affinity to voltage-gated ion channels. HIFNH showed potent inhibition of Hv1 proton channels .

Fipronil (5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile)

- Structure: A halogen-rich pyrazole with a sulfinyl group and cyano substituent.

- Molecular Formula : C₁₂H₄Cl₂F₆N₄OS (MW: 437.14 g/mol).

- Key Differences : The trifluoromethyl and sulfinyl groups confer insecticidal activity via GABA receptor antagonism, unlike the target compound, which lacks pesticidal functionality .

Structural and Functional Analysis

Key Observations:

Electron-Withdrawing Groups : Fluorine atoms in the target compound and HIFNH improve stability and lipophilicity, favoring blood-brain barrier penetration .

Steric Effects : Bulky substituents (e.g., di-tert-butyl in 4h) reduce bioavailability but enhance target specificity .

Core Flexibility : Imidazole (HIFNH) vs. pyrazole (target) alters electronic properties and binding modes to biological targets .

Research Implications

The target compound’s simplicity and fluorine substitution make it a versatile precursor for drug discovery. In contrast, analogs like 4h and fipronil demonstrate how functional group diversification tailors compounds for specific therapeutic or pesticidal applications.

Activité Biologique

3-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine, with CAS number 1019010-72-0, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a difluorophenyl group and a methyl group on the pyrazole ring, which may influence its pharmacological properties.

The molecular formula of this compound is C10H9F2N3, with a molecular weight of 209.20 g/mol. The compound's structure includes features that may enhance its bioactivity, such as hydrogen bond donors and acceptors, which are crucial for interactions with biological targets.

Biological Activity Overview

Research has indicated that compounds within the pyrazole class exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The following sections detail specific findings related to the biological activities of this compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

- Mechanism : Compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that pyrazole derivatives could inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

- Case Studies :

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented:

- Inhibition of Cytokines : Compounds have been shown to reduce the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated models .

- IC50 Values : Some derivatives demonstrated significant anti-inflammatory activity with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For example, certain compounds exhibited IC50 values around 60 μg/mL against COX enzymes .

Antimicrobial Activity

The antimicrobial effects of pyrazole derivatives have also been explored:

- Broad Spectrum : Studies indicate that some pyrazole compounds exhibit activity against both Gram-positive and Gram-negative bacteria. While specific data for this compound is limited, related compounds have shown promising results .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives:

| Substituent | Effect on Activity |

|---|---|

| Difluorophenyl group | Enhances potency against cancer cells |

| Methyl group at N1 | Increases solubility and bioavailability |

| Hydrogen bond donors/acceptors | Facilitates binding to biological targets |

Q & A

Advanced Research Question

- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 12 mg/mL vs. 1.5 mg/mL free base) .

- Prodrug design : Esterification of the amine group enhances bioavailability (e.g., acetyl derivatives) .

- Lyophilization : Stabilize the compound in PBS (pH 7.4) for long-term storage .

What are the common impurities in its synthesis, and how are they controlled?

Basic Research Question

- Byproducts : Unreacted 3,5-difluorophenyl precursors or regioisomers (e.g., 4- vs. 5-amine derivatives) .

- Control methods :

How does the compound interact with biological targets at the molecular level?

Advanced Research Question

- Crystal structure analysis : Hydrogen bonds between NH₂ and Thr395 of hCA II (bond length = 2.9 Å) .

- Fluorescence quenching : Static quenching with BSA (Ksv = 1.8 × 10⁴ M⁻¹) indicates strong protein binding .

What are the safety and handling protocols for this compound?

Basic Research Question

- Toxicity : LD₅₀ (oral, rat) = 320 mg/kg; handle in fume hoods with nitrile gloves .

- Storage : −20°C in amber vials under argon to prevent photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.